molecular formula C16H20N2O B256767 N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No. B256767
M. Wt: 256.34 g/mol
InChI Key: DFVWQIIXQRFDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a chemical compound that has been the subject of extensive research in recent years. This compound has shown potential for use in various scientific applications, including drug discovery and development, as well as in the study of biological processes and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is not fully understood. However, studies have shown that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has various biochemical and physiological effects. These include the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to modulate neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has several advantages for use in lab experiments. These include its ability to selectively target specific biological processes and its relatively low toxicity. However, limitations include the need for specialized equipment and expertise to synthesize and handle this compound.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine. These include further studies on its mechanism of action, as well as investigations into its potential use as a therapeutic agent for various diseases. Additionally, research may focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves the reaction of 9-amino-2,3-dihydro-1H-cyclopenta[b]quinoline with 3-methoxypropylamine. This reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained.

Scientific Research Applications

N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has been studied extensively for its potential use in drug discovery and development. This compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

Product Name

N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C16H20N2O/c1-19-11-5-10-17-16-12-6-2-3-8-14(12)18-15-9-4-7-13(15)16/h2-3,6,8H,4-5,7,9-11H2,1H3,(H,17,18)

InChI Key

DFVWQIIXQRFDOU-UHFFFAOYSA-N

SMILES

COCCCNC1=C2CCCC2=NC3=CC=CC=C31

Canonical SMILES

COCCCNC1=C2CCCC2=NC3=CC=CC=C31

Origin of Product

United States

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